CID 53436428
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 53436428” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds
Preparation Methods
The preparation of CID 53436428 involves specific synthetic routes and reaction conditions. The synthetic methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents. These conditions are optimized to achieve the highest yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment and standardized protocols. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
CID 53436428 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, or catalysts, and are carried out under controlled conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products may include various derivatives with different chemical and physical properties.
Scientific Research Applications
CID 53436428 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study the effects of specific chemical compounds on biological systems, including cells and tissues.
Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 53436428 involves specific molecular targets and pathways. The compound interacts with specific proteins or enzymes, leading to changes in their activity and function. These interactions can result in various biological effects, including changes in cell signaling, metabolism, and gene expression. The exact mechanism of action depends on the specific structure and properties of the compound.
Comparison with Similar Compounds
CID 53436428 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, including:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Chemical Properties: The physical and chemical properties, such as solubility, stability, and reactivity.
Biological Activity: The biological effects and mechanisms of action of the compounds.
Applications: The specific applications and uses of the compounds in various fields.
Conclusion
This compound is a unique chemical compound with specific properties and a wide range of applications in scientific research and industry. Its preparation involves specific synthetic routes and reaction conditions, and it undergoes various chemical reactions. The compound has significant potential in chemistry, biology, medicine, and industry, making it a valuable resource for scientific research and development.
Properties
Molecular Formula |
C21H25O3Si |
---|---|
Molecular Weight |
353.5 g/mol |
InChI |
InChI=1S/C21H25O3Si/c1-21(2,3)20(18-14-15-19(22)23-18)24-25(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18,20H,14-15H2,1-3H3 |
InChI Key |
JGPJDJDSJUYUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1CCC(=O)O1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.